N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide
Overview
Description
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. . The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form 4-methylbenzohydroxamic acid. This intermediate is then cyclized with acetic anhydride to form the 1,2,4-oxadiazole ring . The final step involves the reaction of the oxadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide . Major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide has been extensively studied for its potential applications in scientific research. Some of the key areas include:
Mechanism of Action
The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced activity . Additionally, the compound can induce the production of reactive oxygen species (ROS), which further contributes to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the oxadiazole ring.
Benzoxazole derivatives: These compounds contain a benzene ring fused with an oxazole ring and are known for their antimicrobial and anticancer activities.
Thiadiazole derivatives: These compounds have a similar structure to oxadiazoles but contain sulfur instead of oxygen.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)18-20-17(23-21-18)12-19-16(22)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHXEYORIPMCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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